molecular formula C8H7NO5 B2492430 N-(Propargyloxycarbonyloxy)succinimide CAS No. 484064-96-2

N-(Propargyloxycarbonyloxy)succinimide

Cat. No.: B2492430
CAS No.: 484064-96-2
M. Wt: 197.146
InChI Key: LLKBWEDCWCHGMC-UHFFFAOYSA-N
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Description

N-(Propargyloxycarbonyloxy)succinimide: is an organic compound with the molecular formula C8H7NO5 It is a derivative of succinimide, where the hydrogen atom of the imide nitrogen is replaced by a propargyloxycarbonyloxy group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Propargyloxycarbonyloxy)succinimide typically involves the reaction of succinimide with propargyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(Propargyloxycarbonyloxy)succinimide undergoes various types of chemical reactions, including:

    Substitution Reactions: The propargyloxycarbonyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The alkyne group in the propargyloxy moiety can undergo oxidation to form corresponding epoxides or other oxidized products.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild bases and organic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated succinimide derivative, while oxidation of the alkyne group could produce an epoxide.

Scientific Research Applications

N-(Propargyloxycarbonyloxy)succinimide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through click chemistry reactions.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and functional group compatibility.

Comparison with Similar Compounds

    N-(Benzyloxycarbonyloxy)succinimide: Similar in structure but with a benzyloxy group instead of a propargyloxy group. Used in peptide synthesis and as a protecting group.

    N-(Allyloxycarbonyloxy)succinimide: Contains an allyloxy group and is used in similar applications as N-(Propargyloxycarbonyloxy)succinimide.

    N-(Methoxycarbonyloxy)succinimide: Features a methoxy group and is used in organic synthesis as a reagent and protecting group.

Uniqueness: this compound is unique due to the presence of the alkyne group in the propargyloxy moiety. This alkyne group provides additional reactivity, allowing for click chemistry reactions and other transformations that are not possible with similar compounds lacking the alkyne functionality.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) prop-2-ynyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKBWEDCWCHGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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